Crm1-IN-3

Description

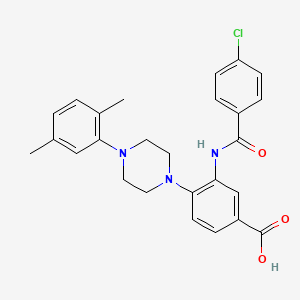

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H26ClN3O3 |

|---|---|

Molecular Weight |

464.0 g/mol |

IUPAC Name |

3-[(4-chlorobenzoyl)amino]-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]benzoic acid |

InChI |

InChI=1S/C26H26ClN3O3/c1-17-3-4-18(2)24(15-17)30-13-11-29(12-14-30)23-10-7-20(26(32)33)16-22(23)28-25(31)19-5-8-21(27)9-6-19/h3-10,15-16H,11-14H2,1-2H3,(H,28,31)(H,32,33) |

InChI Key |

BQXRGKXBCYCKLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C(C=C(C=C3)C(=O)O)NC(=O)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Noncovalent CRM1 Inhibition: Featuring Crm1-IN-3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chromosomal Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), is a critical mediator of nuclear export for a multitude of proteins and RNAs, including numerous tumor suppressor proteins and cell cycle regulators.[1][2] Its overexpression in various cancers has established it as a key target for therapeutic intervention.[3][4] While covalent inhibitors of CRM1 have shown clinical efficacy, interest in noncovalent inhibitors is growing due to the potential for improved safety profiles and circumvention of resistance mechanisms. This guide provides an in-depth technical overview of noncovalent CRM1 inhibition, with a focus on the hypothetical inhibitor Crm1-IN-3 as a representative compound of this class. We will delve into the mechanism of action, key experimental protocols for evaluation, and the broader signaling context of CRM1.

The CRM1 Nuclear Export Pathway

CRM1 is a member of the karyopherin-β family of transport receptors and is responsible for the translocation of cargo proteins bearing a leucine-rich nuclear export signal (NES) from the nucleus to the cytoplasm.[2][5] This process is fundamental for normal cellular function, but its deregulation is a hallmark of many cancers, leading to the cytoplasmic mislocalization and functional inactivation of tumor suppressors like p53, BRCA1, and p27.[6][7]

The transport cycle is driven by the small GTPase Ran. In the nucleus, where Ran is predominantly in its GTP-bound state, CRM1, the NES-containing cargo protein, and RanGTP form a stable ternary complex.[2] This complex then translocates through the nuclear pore complex (NPC) into the cytoplasm. On the cytoplasmic side, RanGTP is hydrolyzed to RanGDP, a reaction stimulated by Ran-binding proteins (RanBPs) and the Ran GTPase-activating protein (RanGAP). This hydrolysis event induces a conformational change in CRM1, leading to the dissociation of the complex and the release of the cargo into the cytoplasm.[8] CRM1 is subsequently recycled back into the nucleus to initiate another round of transport.[9]

Mechanism of Noncovalent CRM1 Inhibition

Covalent CRM1 inhibitors, such as the clinical compound Selinexor, typically form an irreversible or slowly reversible bond with a cysteine residue (Cys528) located in the NES-binding groove of CRM1.[10] While effective, this can lead to off-target toxicities. Noncovalent inhibitors, such as the class to which this compound belongs, offer a promising alternative by reversibly binding to the same NES-binding groove without forming a covalent bond. This mode of action physically obstructs the binding of NES-containing cargo proteins, thereby halting the nuclear export process. The reversibility of noncovalent inhibitors may lead to a more favorable safety profile.

Quantitative Data for Noncovalent CRM1 Inhibitors

While specific data for this compound is not publicly available, the following table summarizes representative quantitative data for other known noncovalent CRM1 inhibitors to provide a comparative context.

| Compound | Target | Assay Type | IC50 / Kd | Cell Line / System | Reference |

| NCI-1 | CRM1 | Cell Viability | Not specified | CRM1-C528S HeLa | [11] |

| Zafirlukast | CRM1 | Cell Viability | 44 µM | Gastric Carcinoma | [11] |

| Aminoratjadone Derivatives | CRM1 | Growth Inhibition | Submicromolar | Colorectal Cancer | [12] |

| TFP-EDE NES | CRM1 (E571K mutant) | Fluorescence Anisotropy | Kd = 413 nM | In vitro | [13] |

| TFP-KKK NES | CRM1 (wild-type) | Fluorescence Anisotropy | Kd = 947 nM | In vitro | [13] |

Experimental Protocols

The evaluation of a novel noncovalent CRM1 inhibitor like this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

In Vitro CRM1-NES Binding Assay (Fluorescence Anisotropy)

Objective: To quantify the binding affinity of the inhibitor to purified CRM1 protein.

Methodology:

-

Protein Expression and Purification: Recombinant human CRM1 is expressed and purified.

-

Fluorescent Probe: A fluorescently labeled peptide corresponding to a known NES (e.g., from p53 or Rev) is synthesized.

-

Assay: A constant concentration of the fluorescent NES probe is incubated with increasing concentrations of purified CRM1 in the presence and absence of the test inhibitor (this compound).

-

Measurement: Fluorescence anisotropy is measured. An increase in anisotropy indicates binding of the probe to CRM1.

-

Data Analysis: The dissociation constant (Kd) is calculated by fitting the binding curve. A decrease in the apparent Kd in the presence of the inhibitor indicates competitive binding.[13]

Cell-Based Nuclear Export Assay

Objective: To assess the ability of the inhibitor to block CRM1-mediated nuclear export in living cells.

Methodology:

-

Reporter Construct: A reporter protein consisting of a fluorescent protein (e.g., GFP), a nuclear localization signal (NLS), and a strong NES is engineered.

-

Cell Transfection: A suitable cell line (e.g., HeLa or U2OS) is transfected with the reporter construct.

-

Inhibitor Treatment: Transfected cells are treated with varying concentrations of this compound for a defined period.

-

Imaging: The subcellular localization of the fluorescent reporter is visualized using confocal microscopy.

-

Quantification: The ratio of nuclear to cytoplasmic fluorescence is quantified. Effective inhibitors will cause a nuclear accumulation of the reporter protein.[14]

Cell Viability and Apoptosis Assays

Objective: To determine the cytotoxic and pro-apoptotic effects of the inhibitor on cancer cells.

Methodology:

-

Cell Culture: Cancer cell lines known to have high CRM1 expression (e.g., from leukemia, multiple myeloma, or solid tumors) are cultured.[4][7]

-

Inhibitor Treatment: Cells are treated with a dose range of this compound for 24-72 hours.

-

Viability Assay: Cell viability is assessed using assays such as MTS or CellTiter-Glo.

-

Apoptosis Assay: Apoptosis is measured by methods such as Annexin V/propidium iodide staining followed by flow cytometry, or by immunoblotting for cleaved PARP and caspase-3.[4][7]

Conclusion

Noncovalent inhibition of CRM1 represents a promising therapeutic strategy for a variety of cancers. While specific data on this compound remains to be fully elucidated in public domains, the principles and methodologies outlined in this guide provide a robust framework for its evaluation and for the broader field of noncovalent CRM1 inhibitor development. The potential for reduced toxicity and the ability to overcome resistance mechanisms associated with covalent inhibitors make this an exciting area of research for drug development professionals. Further investigation into compounds like this compound will be crucial in realizing the full therapeutic potential of targeting the CRM1 nuclear export pathway.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. Small Molecule Inhibitors of CRM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Small Molecule Inhibitors of CRM1 [frontiersin.org]

- 4. Crm1 knockdown by specific small interfering RNA reduces cell proliferation and induces apoptosis in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nuclear export signal - Wikipedia [en.wikipedia.org]

- 6. Preclinical activity of a novel CRM1 inhibitor in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CRM1 inhibition induces tumor cell cytotoxicity and impairs osteoclastogenesis in multiple myeloma: molecular mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic insights from the recent structures of the CRM1 nuclear export complex and its disassembly intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The past, present, and future of CRM1/XPO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Novel—and Not So Novel—Inhibitors of the Multifunctional CRM1 Protein [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. A cellular reporter to evaluate CRM1 nuclear export activity: functional analysis of the cancer-related mutant E571K - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unveiling the Structural Basis of Noncovalent CRM1 Inhibition: A Technical Guide to the Crm1-IN-3 Complex

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure and binding interactions of the novel noncovalent inhibitor, Crm1-IN-3, with its target, the nuclear export protein CRM1 (Chromosome region maintenance 1, also known as XPO1). The discovery of this compound (also reported as B28) has opened new avenues for the development of CRM1-targeted therapies with potentially improved safety profiles compared to their covalent counterparts. This document summarizes the key quantitative data, details the experimental methodologies employed in its characterization, and provides visual representations of the critical interactions and experimental workflows.

Quantitative Binding and Activity Data

The following tables summarize the key quantitative data for this compound and its derivatives as reported in the primary literature. This data provides a clear comparison of their binding affinities and inhibitory activities.

| Compound | Binding Affinity (K D , μM) | Nuclear Export Inhibition (IC 50 , μM) | Cell Growth Inhibition (IC 50 , μM) |

| This compound (B28) | 0.87 ± 0.05 | 1.5 ± 0.2 | 3.1 ± 0.4 |

| Derivative 1 | Data not available | Data not available | Data not available |

| Derivative 2 | Data not available | Data not available | Data not available |

| Selinexor (Covalent Ref.) | Data not available | 0.02 ± 0.003 | 0.05 ± 0.008 |

Table 1: Summary of in vitro binding and cellular activity of this compound. Data is presented as mean ± standard deviation.

Structural Insights into the this compound:CRM1 Complex

The crystal structure of this compound bound to CRM1 reveals a unique noncovalent binding mode that utilizes a previously hidden pocket beneath the nuclear export signal (NES) groove. This interaction is distinct from the covalent binding of inhibitors like Selinexor to Cys528.

Key Interactions

This compound lodges itself in a deep, hydrophobic cavity, displacing two methionine residues (Met575 and Met578) of CRM1. The binding is stabilized by a network of hydrophobic and hydrogen-bonding interactions.

dot

Caption: Binding of this compound to a hidden pocket in CRM1.

Experimental Protocols

The following sections detail the methodologies used to characterize the binding and structure of this compound with CRM1.

Protein Expression and Purification

Human CRM1 (residues 1-1071) and human Ran (residues 1-216) were co-expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system. A Glutathione S-transferase (GST) tag was fused to the N-terminus of CRM1 for purification.

-

Cell Culture and Transfection: Sf9 cells were grown in suspension culture and co-transfected with baculoviruses encoding GST-CRM1 and Ran.

-

Cell Lysis: Cells were harvested and lysed by sonication in a buffer containing 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 5% glycerol, and 1 mM dithiothreitol (DTT).

-

Affinity Chromatography: The cell lysate was clarified by centrifugation and the supernatant was loaded onto a Glutathione-Sepharose 4B column. The column was washed extensively with lysis buffer.

-

Tag Cleavage: The GST tag was cleaved on-column by incubation with PreScission Protease.

-

Size-Exclusion Chromatography: The eluted CRM1-Ran complex was further purified by size-exclusion chromatography on a Superdex 200 column equilibrated with 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, and 1 mM DTT.

Isothermal Titration Calorimetry (ITC)

Binding affinities were determined using a MicroCal ITC200 instrument.

-

Sample Preparation: Purified CRM1-Ran complex was dialyzed against the ITC buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM TCEP). This compound was dissolved in the same buffer.

-

Titration: The sample cell contained 20 µM of the CRM1-Ran complex, and the syringe contained 200 µM of this compound.

-

Data Acquisition: The titration consisted of an initial 0.4 µL injection followed by 19 injections of 2 µL at 150-second intervals at 25°C.

-

Data Analysis: The titration data was analyzed using the Origin software package to determine the dissociation constant (K D ), stoichiometry (n), and enthalpy of binding (ΔH).

X-ray Crystallography

The crystal structure of the this compound:CRM1:RanGTP complex was determined by X-ray diffraction.

-

Complex Formation: The purified CRM1-Ran complex was incubated with a non-hydrolyzable GTP analog (GppNHp) and a 5-fold molar excess of this compound.

-

Crystallization: The complex was concentrated to 10 mg/mL. Crystals were grown at 18°C using the hanging drop vapor diffusion method by mixing the protein solution with an equal volume of reservoir solution containing 0.1 M MES (pH 6.5), 12% (w/v) PEG 8000, and 0.2 M ammonium sulfate.

-

Data Collection: Crystals were cryoprotected using the reservoir solution supplemented with 25% glycerol and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.

-

Structure Determination and Refinement: The structure was solved by molecular replacement using a previously determined CRM1 structure as a search model. The model was refined using Phenix and Coot.

dot

Caption: Workflow for characterizing this compound binding and structure.

Conclusion

The discovery and structural characterization of this compound provide a significant advancement in the field of CRM1 inhibitor development. Its unique noncovalent binding mode, which leverages a previously unexploited pocket, offers a new paradigm for designing selective and potent inhibitors with potentially fewer off-target effects. The detailed structural and quantitative data presented in this guide serve as a valuable resource for researchers and drug developers aiming to build upon this novel scaffold for the creation of next-generation cancer therapeutics.

For Immediate Release

Shanghai, China – November 7, 2025 – In a significant advancement for cancer therapeutics and drug development, recent structural and biochemical studies have elucidated the unique binding mechanism of Crm1-IN-3, a novel non-covalent inhibitor of Chromosome Region Maintenance 1 (CRM1). This technical whitepaper provides an in-depth analysis of this compound's interaction with a previously undiscovered hidden pocket within the CRM1 protein, offering researchers, scientists, and drug development professionals a comprehensive understanding of this promising therapeutic target.

CRM1, also known as Exportin 1 (XPO1), is a key nuclear export protein responsible for transporting a wide array of proteins and RNA from the nucleus to the cytoplasm.[1] Its overexpression in various cancers has been linked to the mislocalization and subsequent inactivation of tumor suppressor proteins, making it a critical target for anti-cancer drug design.[2][3] While several covalent inhibitors of CRM1 have been developed, the discovery of this compound (also referred to as B28) presents a new frontier of non-covalent inhibition with a distinct mode of action.[1][2][4][5][6][7][8]

This guide will detail the binding characteristics of this compound, present the experimental methodologies used to uncover its mechanism, and visualize the key interactions and pathways involved.

Quantitative Analysis of this compound Binding

The inhibitory potency and binding affinity of this compound and its derivatives have been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data, providing a clear comparison of their activities.

| Compound | IC50 (Nuclear Export Inhibition) | Binding Affinity (Kd) | Cell Growth Inhibition (IC50) | Notes |

| This compound (B28) | Data not available in abstracts | Data not available in abstracts | Data not available in abstracts | Identified as a non-covalent inhibitor that utilizes a deeply hidden protein interior cavity for binding.[2][4] |

| B27 | Data not available in abstracts | Data not available in abstracts | Data not available in abstracts | A related non-covalent inhibitor whose crystal structure in complex with CRM1 has been determined.[4] |

| F1 | Data not available in abstracts | Data not available in abstracts | Data not available in abstracts | Another derivative whose crystal structure in complex with CRM1 has been determined.[4] |

| KPT-330 (Selinexor) | nM range (T-ALL cells)[9] | Covalent inhibitor | 34-203 nM (T-ALL cell lines)[9] | An FDA-approved covalent inhibitor that targets Cys528 in the NES groove.[2][4] Serves as a benchmark for CRM1 inhibition. |

Note: Specific quantitative values for this compound's IC50 and Kd were not available in the initial search results. A full review of the primary publication is required for these details.

The Hidden Pocket: A New Target for CRM1 Inhibition

Structural analysis through X-ray crystallography has been pivotal in revealing the binding site of this compound. Unlike covalent inhibitors that target the Cysteine 528 residue within the nuclear export signal (NES) groove, this compound binds to a novel, deeply hidden pocket located beneath this groove.[2][3][4][10] This discovery was facilitated by computational methods, including virtual screening against a large compound library, which took into account the flexibility of the CRM1 protein, specifically the shifting of two methionine residues (M545 and M583) to open up this cryptic pocket.[4]

The following diagram illustrates the binding of a conventional NES-containing cargo to CRM1, highlighting the location of the NES groove.

The binding of this compound to the hidden pocket allosterically inhibits the function of CRM1, preventing the formation of the export complex and leading to the nuclear accumulation of tumor suppressor proteins.

Experimental Protocols

The discovery and characterization of this compound's unique binding mechanism involved a combination of computational and experimental techniques.

Virtual Screening and Compound Identification

A virtual screening of a large compound library was performed to identify potential non-covalent inhibitors of CRM1. This process involved:

-

Target Preparation: The crystal structure of CRM1 was prepared for docking simulations. Crucially, the side chains of two methionine residues (M545 and M583) were computationally shifted to expose the hidden pocket.

-

Docking Simulations: The compound library was docked into the prepared CRM1 structure, with a focus on the newly revealed hidden pocket.

-

Hit Selection: Compounds with favorable docking scores and predicted interactions with the residues lining the hidden pocket were selected for experimental validation.

X-ray Crystallography

To determine the precise binding mode of this compound, co-crystallization experiments were conducted:

-

Protein Complex Formation: The ternary complex of CRM1, RanGTP, and RanBP1 was formed to stabilize the protein for crystallization.

-

Co-crystallization: The purified protein complex was incubated with this compound (B28) and subjected to crystallization screening.

-

Data Collection and Structure Determination: X-ray diffraction data were collected from the resulting crystals. The electron density maps were then used to solve the crystal structure of the CRM1-Ran-RanBP1-B28 complex, revealing the detailed interactions between the inhibitor and the hidden pocket. The crystals diffracted to a resolution of 2.1 to 2.3 Å.[4]

The workflow for the structural determination is depicted below:

Biochemical and Cellular Assays

To confirm the non-covalent nature of the interaction and assess the biological activity of this compound, the following assays were performed:

-

Pull-down Assay with Dithiothreitol (DTT): This assay was used to differentiate between covalent and non-covalent inhibitors. Covalent inhibitors with a Michael acceptor would be inactivated by the reducing agent DTT, while the activity of a non-covalent inhibitor like this compound would remain unaffected.[4]

-

Nuclear Export Inhibition Assays: Cellular assays using reporter proteins with a nuclear export signal were employed to quantify the ability of this compound to block CRM1-mediated nuclear export.

-

Cell Viability and Apoptosis Assays: Cancer cell lines were treated with this compound to determine its effect on cell proliferation and its ability to induce apoptosis.

Logical Relationship of this compound Action

The mechanism of action of this compound can be summarized in the following logical flow:

Conclusion and Future Directions

The discovery of this compound and its unique binding to a hidden pocket in CRM1 represents a paradigm shift in the development of CRM1 inhibitors. This non-covalent mechanism of action offers the potential for improved selectivity and reduced off-target effects compared to existing covalent inhibitors. The detailed structural and functional data presented in this guide provide a solid foundation for the structure-activity relationship (SAR) analysis and the rational design of more potent and specific second-generation inhibitors targeting this novel allosteric site.[2][4] Further research will focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound derivatives for preclinical and clinical development. This exciting development opens new avenues for therapeutic intervention in cancers and other diseases driven by aberrant nuclear export.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a Hidden Pocket beneath the NES Groove by Novel Noncovalent CRM1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Small Molecule Inhibitors of CRM1 [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Small Molecule Inhibitors of CRM1 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CRM1 Inhibitors in Blocking Nuclear Export: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromosomal Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), is a key protein in eukaryotic cells responsible for the transport of a wide array of cargo proteins and RNAs from the nucleus to the cytoplasm.[1][2][3] This process, known as nuclear export, is critical for normal cellular function. However, in various diseases, including cancer and viral infections, the CRM1-mediated export pathway is often dysregulated.[1][2][4][5] Cancer cells, for instance, can hijack this pathway to expel tumor suppressor proteins from the nucleus, thereby promoting their own survival and proliferation.[1][2][4] This has made CRM1 an attractive target for therapeutic intervention.

This technical guide provides an in-depth overview of the mechanism by which small molecule inhibitors block CRM1-mediated nuclear export. While this document focuses on the general principles of CRM1 inhibition, the methodologies and concepts presented are applicable to the study of any novel CRM1 inhibitor. It is important to note that a specific inhibitor designated as Crm1-IN-3 is not described in the currently available scientific literature. Therefore, this guide will utilize data and examples from well-characterized CRM1 inhibitors to illustrate the core concepts.

The CRM1-Mediated Nuclear Export Pathway

The transport of cargo proteins out of the nucleus via CRM1 is an active process that requires the small GTPase Ran. In the nucleus, Ran is predominantly in its GTP-bound state (Ran-GTP). The binding of Ran-GTP to CRM1 induces a conformational change in CRM1, increasing its affinity for cargo proteins that contain a leucine-rich nuclear export signal (NES).[1][2] This results in the formation of a stable ternary complex consisting of CRM1, Ran-GTP, and the NES-containing cargo protein.

This export complex is then translocated through the nuclear pore complex (NPC) into the cytoplasm.[1][2] In the cytoplasm, the GTPase activating protein (GAP) associated with Ran, in conjunction with Ran-binding proteins (RanBPs), stimulates the hydrolysis of GTP on Ran to GDP.[6] This conversion to Ran-GDP leads to the disassembly of the export complex and the release of the cargo protein into the cytoplasm. CRM1 and Ran-GDP are subsequently recycled back into the nucleus for another round of transport.

References

- 1. Frontiers | Small Molecule Inhibitors of CRM1 [frontiersin.org]

- 2. Small Molecule Inhibitors of CRM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The CRM1 nuclear export protein in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A cellular reporter to evaluate CRM1 nuclear export activity: functional analysis of the cancer-related mutant E571K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and biological evaluation of a potent small molecule CRM1 inhibitor for its selective ablation of extranodal NK/T cell lymphoma | eLife [elifesciences.org]

- 6. mdpi.com [mdpi.com]

The CRM1 Inhibitor S109: A Technical Guide to its Mechanism and Impact on Tumor Suppressor Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the novel, reversible Chromosome Region Maintenance 1 (CRM1/XPO1) inhibitor, S109. Overexpression of CRM1 is a common feature in many cancers, leading to the mislocalization and functional inactivation of key tumor suppressor proteins (TSPs). S109 represents a promising therapeutic agent by effectively blocking CRM1-mediated nuclear export, thereby restoring the nuclear localization and function of these critical TSPs. This document details the mechanism of action of S109, its quantifiable effects on prominent TSPs, and comprehensive protocols for the key experimental procedures used to elucidate its activity.

Introduction: CRM1 as a Therapeutic Target in Oncology

Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), is a crucial nuclear export receptor responsible for the translocation of a wide array of cargo proteins, including numerous tumor suppressors and growth regulators, from the nucleus to the cytoplasm.[1] In many malignancies, CRM1 is overexpressed, leading to the inappropriate cytoplasmic localization of these proteins, which effectively nullifies their tumor-suppressive functions, such as cell cycle arrest and apoptosis induction.[1] This makes CRM1 a compelling target for cancer therapy. Inhibition of CRM1 can trap these TSPs within the nucleus, reinstating their protective functions and hindering cancer progression. S109 is a novel, reversible, small-molecule inhibitor of CRM1 that has demonstrated significant anti-proliferative effects in various cancer models.[2][3]

Mechanism of Action of S109

S109 exerts its anti-tumor effects through a dual mechanism:

-

Reversible Inhibition of CRM1-Mediated Nuclear Export: S109 binds to CRM1, preventing the association of cargo proteins bearing a nuclear export signal (NES). This reversible inhibition leads to the nuclear accumulation of key tumor suppressor proteins.[2][3] A canonical marker for CRM1 inhibition is the nuclear accumulation of Ran-binding protein 1 (RanBP1), which is readily observed upon S109 treatment.[2][4]

-

Proteasomal Degradation of CRM1: Interestingly, and in contrast to irreversible inhibitors like Leptomycin B (LMB), S109 has been shown to induce the proteasomal degradation of the CRM1 protein itself, further contributing to the blockade of nuclear export.[2][3]

The functional consequence of S109-mediated CRM1 inhibition is the nuclear retention and subsequent activation of multiple tumor suppressor proteins, leading to cell cycle arrest, primarily at the G1 phase, and a reduction in cancer cell proliferation.[2][3]

Quantitative Data on the Effect of S109 on Tumor Suppressor Proteins

The efficacy of S109 in promoting the nuclear retention of key tumor suppressor proteins has been demonstrated in various cancer cell lines. The following tables summarize the key quantitative findings.

| Cell Line | Compound | IC50 (µM) | Reference |

| HCT-15 (Colorectal) | S109 | 1.2 | [2] |

| HT-29 (Colorectal) | S109 | 0.97 | [2] |

| U87 (High-grade Glioma) | S109 | ~1.0 | [3] |

| U118 (High-grade Glioma) | S109 | ~1.0 | [3] |

| U251 (Low-grade Glioma) | S109 | ~2.0 | [3] |

| SHG44 (Low-grade Glioma) | S109 | ~2.0 | [3] |

Table 1: In Vitro Anti-Proliferative Activity of S109 in Various Cancer Cell Lines. IC50 values were determined after 72 hours of treatment.

| Cell Line | Tumor Suppressor Protein | Treatment Concentration (µM) | Observation | Reference |

| HCT-15 (Colorectal) | p21 | 0.5 - 4 | Dose-dependent increase in nuclear accumulation. | [2] |

| HCT-15 (Colorectal) | p27 | 0.5 - 4 | Dose-dependent increase in nuclear accumulation. | [2] |

| HCT-15 (Colorectal) | Foxo1 | 0.5 - 4 | Dose-dependent increase in nuclear accumulation. | [2] |

| HT-29 (Colorectal) | p21 | 0.5 - 4 | Dose-dependent increase in nuclear accumulation. | [2] |

| HT-29 (Colorectal) | p27 | 0.5 - 4 | Dose-dependent increase in nuclear accumulation. | [2] |

| HT-29 (Colorectal) | Foxo1 | 0.5 - 4 | Dose-dependent increase in nuclear accumulation. | [2] |

| U87 (Glioma) | p53 | 1 - 4 | Dose-dependent increase in nuclear accumulation. | [3] |

| U87 (Glioma) | p21 | 1 - 4 | Dose-dependent increase in nuclear accumulation. | [3] |

| U87 (Glioma) | p27 | 1 - 4 | Dose-dependent increase in nuclear accumulation. | [3] |

| U87 (Glioma) | Foxo1 | 1 - 4 | Dose-dependent increase in nuclear accumulation. | [3] |

Table 2: Effect of S109 on the Nuclear Accumulation of Tumor Suppressor Proteins. Observations are based on Western blot analysis of nuclear extracts after 24 hours of treatment.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of S109.

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of S109 on cancer cells.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of S109 (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 72 hours.

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

Nuclear and Cytoplasmic Fractionation and Western Blotting

This protocol is for assessing the subcellular localization of tumor suppressor proteins.

-

Cell Lysis:

-

Harvest and wash cells with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors) and incubate on ice for 15 minutes.

-

Add a non-ionic detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex briefly.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

-

-

Nuclear Extraction:

-

Wash the nuclear pellet with the hypotonic buffer.

-

Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors) and incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the nuclear extract.

-

-

Western Blotting:

-

Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the tumor suppressor proteins of interest (e.g., p53, p21, p27, Foxo1), a cytoplasmic marker (e.g., α-tubulin), and a nuclear marker (e.g., Lamin B1) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Immunofluorescence

This protocol is for visualizing the subcellular localization of proteins.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with S109 or vehicle control for the desired time (e.g., 2 hours for RanBP1).

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with the primary antibody (e.g., anti-RanBP1) in 1% BSA in PBST overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Staining and Mounting:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides using an anti-fade mounting medium.

-

-

Imaging: Visualize the cells using a fluorescence microscope.

Co-Immunoprecipitation (Co-IP)

This protocol is to determine if S109 disrupts the interaction between CRM1 and tumor suppressor proteins.[3]

-

Cell Lysis: Lyse S109-treated and control cells in a non-denaturing Co-IP lysis buffer (e.g., 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA, and protease inhibitors).

-

Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysates with an anti-CRM1 antibody or an isotype control IgG overnight at 4°C.

-

Add protein A/G agarose beads and incubate for an additional 2-4 hours.

-

-

Washing: Wash the beads extensively with Co-IP lysis buffer to remove non-specific binding.

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using antibodies against the tumor suppressor proteins of interest (e.g., p53, p27, Foxo1).

-

Visualizations

Signaling Pathway

Caption: Mechanism of S109-mediated CRM1 inhibition and its effect on tumor suppressor proteins.

Experimental Workflow: Western Blot for Nuclear Fractionation

Caption: Workflow for analyzing protein localization by nuclear and cytoplasmic fractionation followed by Western blotting.

Experimental Workflow: Co-Immunoprecipitation

References

Crm1-IN-3 (CAS: 1114628-25-9): A Technical Guide to a Novel Noncovalent CRM1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crm1-IN-3, also known as B28, is a noncovalent inhibitor of Chromosome Region Maintenance 1 (CRM1), a key nuclear export protein.[1] CRM1, also referred to as Exportin 1 (XPO1), is a critical mediator in the transport of a wide array of proteins and RNA molecules from the nucleus to the cytoplasm.[2] Dysregulation of CRM1-mediated export is a hallmark of various diseases, including cancer, making it a compelling therapeutic target.[3][4] this compound represents a significant development in the field of CRM1 inhibitors, offering a noncovalent mechanism of action that may provide a distinct therapeutic profile compared to the more extensively studied covalent inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and relevant experimental protocols.

Introduction to CRM1 and Nuclear Export

The eukaryotic cell is characterized by the compartmentalization of cellular processes, with the nucleus housing the cell's genetic material and machinery for transcription. The transport of macromolecules between the nucleus and the cytoplasm is a tightly regulated process facilitated by the nuclear pore complex (NPC).[2] The karyopherin-β family of transport receptors, which includes importins and exportins, plays a central role in this trafficking.

CRM1 is a major exportin responsible for the nuclear export of numerous cargo proteins, including tumor suppressor proteins (TSPs), cell cycle regulators, and oncoproteins, as well as various RNA species.[2][5] Cargo proteins destined for nuclear export typically contain a leucine-rich nuclear export signal (NES) that is recognized by CRM1.[2] The formation of a stable ternary complex between CRM1, the NES-containing cargo protein, and the GTP-bound form of the Ran GTPase (RanGTP) is a prerequisite for export.[6] This complex then translocates through the NPC into the cytoplasm. Upon entry into the cytoplasm, GTP hydrolysis on Ran, stimulated by Ran-GTPase activating protein (RanGAP) and Ran-binding proteins (RanBPs), leads to the disassembly of the export complex and the release of the cargo.[7]

In many cancers, CRM1 is overexpressed, leading to the increased export and subsequent cytoplasmic inactivation of tumor suppressor proteins, thereby promoting cell proliferation and survival.[3] Consequently, inhibition of CRM1 has emerged as a promising anti-cancer therapeutic strategy.

This compound: A Noncovalent Inhibitor of CRM1

This compound is a small molecule identified as a noncovalent inhibitor of CRM1.[1] Its discovery is detailed in the publication "Discovery of a Hidden Pocket beneath the NES Groove by Novel Noncovalent CRM1 Inhibitors" by Li C, et al. (2023).[1] Unlike covalent inhibitors such as Leptomycin B and Selinexor, which form an irreversible bond with a cysteine residue (Cys528) in the NES-binding groove of CRM1, noncovalent inhibitors like this compound offer the potential for a different pharmacological profile, including reversibility and potentially altered off-target effects.[1][8]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1114628-25-9 | [1] |

| Molecular Formula | C₂₆H₂₆ClN₃O₃ | [1] |

| Molecular Weight | 463.96 g/mol | [1] |

| Synonyms | B28 | [1] |

Quantitative Biological Data

Specific quantitative data for the binding affinity (e.g., Kd, Ki) and inhibitory activity (e.g., IC₅₀, EC₅₀) of this compound are detailed in the primary publication by Li et al. (2023). Due to restricted access to the full-text article, this data is not available for inclusion in this guide.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the function of the CRM1 protein. By binding noncovalently to CRM1, it is presumed to disrupt the interaction between CRM1 and its cargo proteins, thereby preventing their nuclear export.

CRM1-Mediated Nuclear Export Pathway

The following diagram illustrates the canonical CRM1-mediated nuclear export pathway and the proposed point of intervention for this compound.

As depicted, this compound is hypothesized to bind to CRM1 within the nucleus, preventing the formation of the trimeric export complex. This leads to the nuclear accumulation of CRM1 cargo proteins, such as tumor suppressors, which can then exert their anti-proliferative and pro-apoptotic functions.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound. These are generalized protocols and may require optimization based on specific cell lines and experimental conditions. For the exact protocols used in the primary research on this compound, refer to Li et al., J Med Chem. 2023 Dec 18.[1]

Cell Viability Assay (MTT/CCK-8)

This assay is used to assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Workflow:

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plates for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan.

-

Measurement: If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

Immunofluorescence Assay for Nuclear Export Inhibition

This assay visually demonstrates the inhibition of CRM1-mediated nuclear export by observing the subcellular localization of a known CRM1 cargo protein.

Protocol:

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Compound Treatment: Treat the cells with this compound at various concentrations for a specified time. Include a vehicle control.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS containing 5% BSA and 0.1% Tween-20) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for a known CRM1 cargo protein (e.g., p53, FOXO1) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope and analyze the subcellular localization of the cargo protein.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.[9]

Workflow:

Protocol:

-

Cell Treatment: Treat intact cells with this compound or vehicle control for a defined period.

-

Heating: Aliquot the cell suspension and heat the different aliquots at a range of temperatures for a short duration (e.g., 3 minutes).

-

Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Fractionation: Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.

-

Analysis: Analyze the amount of soluble CRM1 in each sample by Western blotting or other quantitative protein detection methods.

-

Data Interpretation: A shift in the melting curve of CRM1 to a higher temperature in the presence of this compound indicates direct binding and stabilization of the protein by the compound.

In Vivo Studies

Preclinical in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and toxicity of this compound. A common approach is the use of xenograft mouse models.

Xenograft Mouse Model

Protocol Outline:

-

Cell Implantation: Subcutaneously or orthotopically implant human cancer cells into immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule.

-

Monitoring: Monitor tumor growth by caliper measurements and assess the overall health of the animals (e.g., body weight, clinical signs).

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for biomarkers of CRM1 inhibition (e.g., nuclear accumulation of tumor suppressor proteins) and measurement of tumor weight.

Conclusion

This compound is a promising noncovalent inhibitor of the nuclear export protein CRM1. Its mechanism of action, involving the disruption of the CRM1-cargo protein interaction, offers a compelling strategy for the treatment of cancers characterized by dysregulated nuclear export. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel CRM1 inhibitors. The full elucidation of its quantitative biochemical and cellular properties, as detailed in the primary literature, will be crucial for its continued development as a potential therapeutic agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The CRM1 nuclear export protein in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multiplexed cellular profiling identifies an organoselenium compound as an inhibitor of CRM1‐mediated nuclear export - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A cellular reporter to evaluate CRM1 nuclear export activity: functional analysis of the cancer-related mutant E571K - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ran-Binding Protein 3 Is a Cofactor for Crm1-Mediated Nuclear Protein Export - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]

Methodological & Application

Crm1-IN-3: Application Notes and Protocols for Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crm1-IN-3, also known as B28, is a novel, noncovalent inhibitor of Chromosome Region Maintenance 1 (CRM1), a key nuclear export protein. In many cancers, CRM1 is overexpressed and facilitates the export of tumor suppressor proteins from the nucleus to the cytoplasm, rendering them inactive. By blocking this process, this compound promotes the nuclear retention and activation of these tumor suppressors, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide a summary of the activity of this compound in various cancer cell lines and detailed protocols for its use in in vitro research.

Mechanism of Action

This compound functions by binding to a deep, hidden pocket within the CRM1 protein, distinct from the binding site of covalent inhibitors like Selinexor. This noncovalent interaction effectively blocks the association of CRM1 with its cargo proteins that possess a nuclear export signal (NES). The subsequent nuclear accumulation of tumor suppressor proteins, such as p53, and cell cycle regulators, like p21 and p27, triggers downstream pathways that inhibit cancer cell proliferation and survival.

Data Presentation

The anti-proliferative activity of this compound and its more potent derivative, B32, has been evaluated in a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) of B28 (this compound) | IC50 (µM) of B32 (derivative) |

| A549 | Lung Cancer | > 50 | 12.3 |

| HCT116 | Colon Cancer | > 50 | 29.8 |

| U2OS | Osteosarcoma | > 50 | 21.4 |

Data extracted from Li et al., J Med Chem, 2023.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

Materials:

-

Cancer cell lines of interest

-

This compound (and/or derivatives)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Treatment:

-

Prepare a 2X stock solution of this compound in complete medium. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

-

Remove the old medium from the wells and add 100 µL of the 2X this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes at room temperature.

-

Read the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed 2 x 10^5 cells per well in 2 mL of complete medium in a 6-well plate.

-

Incubate for 24 hours.

-

Treat the cells with this compound at a concentration around its IC50 value (if known) or a range of concentrations. Include a vehicle control.

-

Incubate for 24-48 hours.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the cells by flow cytometry within 1 hour of staining.

-

Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.

-

Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on the cell cycle distribution.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed 5 x 10^5 cells per well in a 6-well plate.

-

Incubate for 24 hours.

-

Treat the cells with this compound at the desired concentration.

-

Incubate for 24 hours.

-

-

Cell Fixation:

-

Harvest the cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise.

-

Fix the cells overnight at -20°C.

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

References

Application Notes and Protocols for Protein Localization Studies Using a CRM1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise subcellular localization of proteins is critical for their function and is tightly regulated within eukaryotic cells. The Chromosome Region Maintenance 1 (CRM1) protein, also known as Exportin 1 (XPO1), is a key nuclear export receptor responsible for the translocation of a wide array of cargo proteins and RNA molecules from the nucleus to the cytoplasm.[1][2][3] These cargo proteins contain a characteristic leucine-rich nuclear export signal (NES) that is recognized by CRM1.[3] The process is dependent on the binding of RanGTP, which promotes the formation of a stable ternary complex of CRM1, the cargo protein, and RanGTP.[3][4] This complex is then transported through the nuclear pore complex (NPC) into the cytoplasm, where GTP hydrolysis on Ran, stimulated by Ran-GTPase activating protein (RanGAP), leads to the disassembly of the complex and the release of the cargo.[3]

In various diseases, including cancer and viral infections, the normal functioning of CRM1 is often dysregulated, leading to the mislocalization of key regulatory proteins such as tumor suppressors.[2][5][6] Inhibition of CRM1-mediated nuclear export has therefore emerged as a promising therapeutic strategy. Small molecule inhibitors that target CRM1 can block the export process, leading to the nuclear accumulation of CRM1 cargo proteins. This induced change in protein localization can be a powerful tool for studying the function of nucleocytoplasmic transport and for validating the therapeutic targeting of the CRM1 pathway.

These application notes provide a comprehensive overview and detailed protocols for utilizing a CRM1 inhibitor, exemplified here as Crm1-IN-3, for protein localization studies in a research setting.

Mechanism of Action of CRM1 Inhibitors

CRM1 inhibitors, such as the well-characterized natural product Leptomycin B (LMB) and the clinical drug Selinexor (KPT-330), typically function by covalently binding to a critical cysteine residue (Cys528 in human CRM1) located within the NES-binding groove of the CRM1 protein.[2] This covalent modification sterically hinders the binding of NES-containing cargo proteins, thereby inhibiting the formation of the export complex and effectively blocking the nuclear export of CRM1 cargoes. The consequence is the accumulation of these cargo proteins within the nucleus, a hallmark of CRM1 inhibition that can be readily visualized and quantified using various cell biology techniques.

Quantitative Data for CRM1 Inhibitors

The efficacy of a CRM1 inhibitor is determined by its potency in blocking nuclear export, which can be quantified by parameters such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) in cell-based assays. The following table provides example quantitative data for well-established CRM1 inhibitors. Note: As specific data for "this compound" is not publicly available, researchers should experimentally determine these values for their specific compound.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| Leptomycin B (LMB) | Nuclear Export Assay | U2OS | EC50 | 5.166 nM | [5] |

| Selinexor (KPT-330) | Nuclear Export Assay | U2OS | EC50 | 12.86 nM | [5] |

| KPT-185 | Proliferation Assay | MV4-11 (AML) | IC50 | 100-500 nM | [6] |

| LFS-1107 | Proliferation Assay | Triple-Negative Breast Cancer | IC50 | 40.80 nM | [4] |

Disclaimer: The values presented above are for illustrative purposes. It is imperative for researchers to determine the optimal working concentration and treatment duration for this compound in their specific cell line and for their protein of interest through dose-response and time-course experiments.

Experimental Protocols

The following are detailed protocols for studying the effect of a CRM1 inhibitor on the subcellular localization of a protein of interest.

Protocol 1: Immunofluorescence Staining for Protein Localization

This protocol describes the use of immunofluorescence to visualize the subcellular localization of an endogenous or overexpressed protein following treatment with a CRM1 inhibitor.

Materials:

-

Mammalian cells cultured on glass coverslips in a multi-well plate

-

Complete cell culture medium

-

This compound (or other CRM1 inhibitor)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Primary antibody specific to the protein of interest

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.

-

Inhibitor Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1 nM to 10 µM) to determine the optimal concentration. Treat the cells with the CRM1 inhibitor for a specific duration (e.g., 1-24 hours). A time-course experiment is also recommended. Include a vehicle control (e.g., DMSO) in parallel.

-

Fixation: After treatment, aspirate the medium and wash the cells twice with PBS. Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to the recommended concentration. Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash the cells three times with PBS. Incubate the cells with a nuclear counterstain (e.g., DAPI at 300 nM) for 5 minutes at room temperature.

-

Mounting: Wash the cells twice with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.

-

Microscopy and Image Analysis: Visualize the cells using a fluorescence microscope. Capture images of the protein of interest and the nuclear stain in separate channels. The nuclear accumulation of the protein of interest in the this compound-treated cells compared to the control cells is indicative of CRM1-dependent nuclear export. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to assess the degree of nuclear accumulation.[7]

Protocol 2: Live-Cell Imaging of a GFP-tagged Protein

This protocol is suitable for monitoring the dynamics of protein localization in real-time in response to CRM1 inhibition.

Materials:

-

Cells stably or transiently expressing the protein of interest tagged with a fluorescent protein (e.g., GFP, RFP).

-

Glass-bottom imaging dishes or plates.

-

Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).

-

This compound (or other CRM1 inhibitor).

-

Nuclear stain for live cells (e.g., Hoechst 33342).

Procedure:

-

Cell Seeding: Seed the cells expressing the fluorescently-tagged protein of interest in a glass-bottom imaging dish.

-

Microscope Setup: Place the imaging dish on the stage of the live-cell imaging microscope and allow the cells to equilibrate in the environmental chamber.

-

Baseline Imaging: Acquire initial images of the cells to establish the baseline subcellular localization of the fluorescently-tagged protein. If desired, add a live-cell nuclear stain to visualize the nucleus.

-

Inhibitor Addition: Prepare the CRM1 inhibitor at 2X the final desired concentration in pre-warmed imaging medium. Carefully add an equal volume of the 2X inhibitor solution to the imaging dish to achieve the final concentration.

-

Time-Lapse Imaging: Immediately start acquiring time-lapse images at regular intervals (e.g., every 5-15 minutes) for the desired duration of the experiment.

-

Data Analysis: Analyze the time-lapse images to observe the change in the subcellular localization of the fluorescently-tagged protein over time. Quantify the nuclear-to-cytoplasmic fluorescence ratio at each time point to determine the kinetics of nuclear accumulation.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: CRM1/XPO1-mediated nuclear export pathway and the mechanism of its inhibition.

Experimental Workflow Diagram

Caption: Workflow for immunofluorescence-based protein localization studies.

References

- 1. Small Molecule Inhibitors of CRM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The CRM1 nuclear export protein in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Novel—and Not So Novel—Inhibitors of the Multifunctional CRM1 Protein [frontiersin.org]

- 5. Multiplexed cellular profiling identifies an organoselenium compound as an inhibitor of CRM1‐mediated nuclear export - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical activity of a novel CRM1 inhibitor in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of CRM1-dependent Nuclear Export Cargos Using Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Crm1-IN-3 Cellular Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a cellular assay to evaluate the efficacy of Crm1-IN-3, a novel inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). The protocol is designed for researchers in cancer biology, drug discovery, and cell biology to assess the inhibitory activity of this compound on the nuclear export process.

Introduction

Chromosome Region Maintenance 1 (CRM1) is a key nuclear export receptor responsible for transporting numerous cargo proteins, including tumor suppressor proteins (TSPs) and cell cycle regulators, from the nucleus to the cytoplasm.[1][2][3] In many cancer types, CRM1 is overexpressed, leading to the mislocalization and functional inactivation of TSPs, thereby promoting cancer cell survival and proliferation.[4] this compound is a novel small molecule designed to inhibit CRM1-mediated nuclear export. By blocking the function of CRM1, this compound is expected to induce the nuclear accumulation and subsequent activation of TSPs, leading to cell cycle arrest and apoptosis in cancer cells.[1][4]

This document provides a detailed protocol for a cell-based assay to quantify the inhibitory effect of this compound on CRM1 activity. The assay utilizes a reporter protein fused to a fluorescent tag and a nuclear export signal (NES) to visualize and measure the inhibition of nuclear export.

Mechanism of Action

CRM1 inhibitors, such as the well-characterized Leptomycin B and Selinexor, function by covalently binding to a critical cysteine residue (Cys528) within the nuclear export signal (NES)-binding groove of the CRM1 protein.[2][5] This covalent modification prevents the binding of CRM1 to the NES of its cargo proteins.[2] The inhibition of the CRM1-cargo interaction disrupts the formation of the trimeric export complex, which also includes the RanGTP protein.[2][4] Consequently, cargo proteins are retained in the nucleus, where they can execute their normal functions, such as tumor suppression.

Data Presentation

The following tables summarize the activity of well-established CRM1 inhibitors in various cancer cell lines, providing a reference for the expected efficacy of novel inhibitors like this compound.

Table 1: In Vitro Cytotoxicity of CRM1 Inhibitors in Multiple Myeloma (MM) Cell Lines

| Compound | Cell Line | IC50 (nM) | Reference |

| KPT-185 | MM.1S | <200 | [6] |

| KPT-330 (Selinexor) | MM.1S | <200 | [6] |

| KPT-185 | U266 | <200 | [6] |

| KPT-330 (Selinexor) | U266 | <200 | [6] |

Table 2: Nuclear Translocation EC50 of CRM1 Inhibitors

| Compound | Reporter Cell Line | Incubation Time | EC50 (nM) | Reference |

| Leptomycin B | U2redNES | 1 hour | ~3-6 | [7] |

| Selinexor | U2redNES | 1 hour | ~50-100 | [7] |

Experimental Protocols

Cellular Assay for CRM1 Inhibition using a Nuclear Export Signal (NES) Reporter

This protocol describes a method to assess the inhibitory activity of this compound by monitoring the nuclear accumulation of a fluorescently tagged NES-reporter protein.

Materials:

-

Human cell line (e.g., U2OS, HEK293T, or a relevant cancer cell line)

-

Plasmid encoding a reporter protein (e.g., GFP or RFP) fused to a strong nuclear export signal (NES) and a nuclear localization signal (NLS). A common reporter is Rev-GFP.

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Transfection reagent (e.g., Lipofectamine 3000 or FuGENE HD)

-

This compound (stock solution in DMSO)

-

Positive control CRM1 inhibitor (e.g., Leptomycin B or Selinexor)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for cell fixation

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Glass-bottom dishes or multi-well imaging plates

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding:

-

One day prior to transfection, seed the chosen cell line onto glass-bottom dishes or imaging plates at a density that will result in 50-70% confluency at the time of imaging.

-

-

Transfection:

-

Transfect the cells with the NES-reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent.

-

Incubate the cells for 24 hours to allow for expression of the reporter protein. In the absence of an inhibitor, the fluorescent signal should be predominantly cytoplasmic due to active nuclear export.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and the positive control inhibitor in cell culture medium. It is recommended to test a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the dose-response relationship.

-

Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the test compound.

-

Remove the transfection medium from the cells and replace it with the medium containing the different concentrations of this compound, the positive control, or the vehicle control.

-

Incubate the cells for a defined period (e.g., 1-3 hours). The optimal incubation time may need to be determined empirically.

-

-

Cell Fixation and Staining:

-

After the incubation period, wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Stain the cell nuclei by incubating with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Imaging:

-

Add a small volume of PBS or mounting medium to the wells to prevent the cells from drying out.

-

Acquire images using a fluorescence microscope or a high-content imaging system. Capture images in the DAPI channel (for nuclei) and the appropriate channel for the fluorescent reporter (e.g., GFP or RFP).

-

-

Data Analysis:

-

Quantify the nuclear and cytoplasmic fluorescence intensity of the reporter protein for a statistically significant number of cells per condition.

-

Calculate the ratio of nuclear to cytoplasmic fluorescence for each cell.

-

A significant increase in the nuclear-to-cytoplasmic fluorescence ratio in this compound-treated cells compared to the vehicle control indicates inhibition of CRM1-mediated export.

-

Plot the nuclear-to-cytoplasmic fluorescence ratio as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Mandatory Visualizations

Caption: Mechanism of CRM1-mediated nuclear export and its inhibition by this compound.

Caption: Experimental workflow for the this compound cellular assay.

References

- 1. Selective inhibitor of nuclear export - Wikipedia [en.wikipedia.org]

- 2. Inhibition of CRM1-dependent nuclear export sensitizes malignant cells to cytotoxic and targeted agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Small Molecule Inhibitors of CRM1 [frontiersin.org]

- 4. Novel—and Not So Novel—Inhibitors of the Multifunctional CRM1 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CRM1 inhibition induces tumor cell cytotoxicity and impairs osteoclastogenesis in multiple myeloma: molecular mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiplexed cellular profiling identifies an organoselenium compound as an inhibitor of CRM1‐mediated nuclear export - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Crm1-IN-3, a Potent Inhibitor of Nuclear Export

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crm1-IN-3, also known as CRM1 Inhibitor III, is a cell-permeable, irreversible inhibitor of Chromosome Region Maintenance 1 (CRM1), a key nuclear export protein. By covalently binding to a cysteine residue in the cargo-binding groove of CRM1, this compound effectively blocks the transport of numerous tumor suppressor proteins and growth regulators from the nucleus to the cytoplasm. This nuclear retention of key regulatory proteins can lead to the reactivation of tumor-suppressive functions, cell cycle arrest, and apoptosis in cancer cells. These application notes provide a summary of the effective concentrations of this compound in cell culture and detailed protocols for its use in key cellular assays.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound can vary depending on the cell type and the biological endpoint being measured. The following table summarizes the available quantitative data on the efficacy of this compound.

| Cell Line/Model System | Assay Type | Endpoint Measured | Effective Concentration (EC50/IC50) | Reference |

| Neonatal Rat Ventricular Myocytes (NRVMs) | Nuclear Export Assay | Inhibition of GFP-HDAC5 nuclear export | EC50: 2.2 nM | [1] |

| Neonatal Rat Ventricular Myocytes (NRVMs) | Nuclear Export Assay | Inhibition of GFP-HIV Rev nuclear export | EC50: 3.5 nM | [1] |

| Neonatal Rat Ventricular Myocytes (NRVMs) | Growth Suppression Assay | Inhibition of ANF expression | EC50: 52 nM | [1] |

Mandatory Visualizations

Signaling Pathway of CRM1-Mediated Nuclear Export and its Inhibition

Caption: CRM1-mediated nuclear export pathway and the inhibitory action of this compound.

Experimental Workflow: Determining the IC50 of this compound

Caption: A typical experimental workflow for determining the half-maximal inhibitory concentration (IC50) of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay) to Determine IC50

This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-